2-(Quinolin-4-YL)ethanol is a chemical compound that features a quinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is classified under the category of substituted alcohols, specifically containing an ethanol group. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology.
The compound can be synthesized through various organic reactions that involve quinoline derivatives, which are prevalent in numerous natural products and synthetic pharmaceuticals. The synthesis of 2-(Quinolin-4-YL)ethanol is often explored in the context of developing new therapeutic agents due to the biological properties associated with quinoline structures.
2-(Quinolin-4-YL)ethanol belongs to the class of organic compounds known as alcohols. It specifically falls under the category of aromatic alcohols due to the presence of the aromatic quinoline ring. Its chemical formula is , and it has a molecular weight of approximately 159.20 g/mol.
The synthesis of 2-(Quinolin-4-YL)ethanol can be achieved through several methodologies, including:
The yields and purity of synthesized compounds can vary significantly based on reaction conditions such as temperature, solvent choice, and catalyst efficiency. For example, using K₂CO₃ as a base has been shown to enhance yields in palladium-catalyzed reactions .
2-(Quinolin-4-YL)ethanol can participate in various chemical reactions, including:
The reactivity of 2-(Quinolin-4-YL)ethanol is influenced by the electron-withdrawing nature of the quinoline ring, which can stabilize certain intermediates during reactions.
The mechanism by which 2-(Quinolin-4-YL)ethanol exerts its biological effects typically involves interaction with specific receptors or enzymes within biological systems. For example, compounds containing quinoline structures have been shown to interact with various neurotransmitter receptors and exhibit antimicrobial activity.
Research indicates that quinoline derivatives may modulate receptor activity, potentially influencing pathways involved in inflammation and infection response .
2-(Quinolin-4-YL)ethanol has potential applications in various fields:
Quinoline, a privileged scaffold in medicinal chemistry, was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834 [6] [8]. Its medicinal significance became evident with the identification of natural quinoline alkaloids in the bark of Cinchona species, particularly quinine, which served as the primary antimalarial agent for centuries [6]. The 20th century witnessed systematic structural modifications of the quinoline core, leading to the development of chloroquine and mefloquine, which became mainstays in malaria treatment [6]. Parallel developments yielded nalidixic acid (1962), the progenitor of quinolone antibiotics, whose fluorinated successors like ciprofloxacin revolutionized antibacterial therapy [10]. The 2012 FDA approval of bedaquiline, a diarylquinoline targeting mycobacterial ATP synthase, marked a milestone as the first new antitubercular drug class in over four decades [3] [7]. This historical trajectory underscores the quinoline scaffold's remarkable adaptability in addressing evolving therapeutic challenges.
Table 1: Key Historical Milestones in Quinoline-Based Drug Development | Year | Compound | Therapeutic Class | Primary Indication | Significance | |----------|--------------|------------------------|-------------------------|-------------------| | 1820 | Quinine | Antimalarial | Malaria | First isolated natural quinoline alkaloid | | 1962 | Nalidixic acid | Antibacterial | Urinary tract infections | First quinolone antibiotic | | 1944 | Chloroquine | Antimalarial | Malaria | Synthetic derivative with improved efficacy | | 1987 | Ciprofloxacin | Antibacterial | Broad-spectrum infections | Fluoroquinolone with enhanced activity | | 2012 | Bedaquiline | Antitubercular | Multidrug-resistant TB | First diarylquinoline targeting ATP synthase |
2-(Quinolin-4-yl)ethanol represents a chemically versatile building block characterized by an ethanol linker attached at the C4 position of the quinoline nucleus. This structural feature enables diverse derivatization strategies critical for modern drug discovery. The primary hydroxyl group facilitates the synthesis of:
Recent studies highlight its significance in antimycobacterial drug development. Novel (±)-2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol analogs demonstrated potent activity against Mycobacterium tuberculosis H37Rv (MIC 9.2–106.4 μM), with lead compounds 8a and 8h exhibiting efficacy comparable to pyrazinamide [2]. Molecular hybridization strategies exploit this scaffold by combining it with pharmacophores like 1,2,3-triazoles to enhance target affinity and overcome resistance mechanisms. For instance, quinolin-4-yl-1,2,3-triazole hybrids carrying amides and sulphonamides displayed promising antimycobacterial activity, with compounds 6a, 6d, 6i, 6j, 7e, 10a, and 10i identified as potent leads [1]. The ethanol linker provides optimal spatial orientation for interacting with hydrophobic pockets in target enzymes while maintaining favorable physicochemical properties.
Table 2: Bioactive Derivatives of 2-(Quinolin-4-yl)ethanol Scaffold | Derivative Class | Representative Compounds | Biological Activity | Key Findings | Source | |------------------------|-------------------------------|--------------------------|------------------|-------------| | Alkoxypropanol analogs | 8a–p | Antitubercular | 13 compounds active against Mtb H37Rv (MIC 9.2–106.4 μM); 8a/8h comparable to pyrazinamide | [2] | | Triazole-amides | 6a–j | Antimycobacterial | Multiple compounds (6a,6d,6i,6j) showed promising activity | [1] | | Triazole-sulphonamides | 7a–g | Antimycobacterial | Compound 7e identified as potent lead | [1] | | Triazole-amidopiperazines | 10a–k | Antimycobacterial | Compounds 10a and 10i exhibited significant activity | [1] | | Triazole-aryl conjugates | 5n | InhA inhibition | MIC 12.5 μg/mL against Mtb; significant InhA inhibitory activity | [7] |
Tuberculosis (TB) remains a global health emergency, with approximately 10 million new cases and 1.5 million deaths annually [1] [7]. The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has created formidable therapeutic challenges. MDR-TB exhibits resistance to frontline agents isoniazid and rifampicin, while XDR-TB shows additional resistance to fluoroquinolones and injectable second-line drugs [3] [7]. Current TB regimens face multiple limitations:
These challenges necessitate novel chemotypes with new mechanisms of action. The mycobacterial enoyl-acyl carrier protein reductase (InhA) represents a validated target, but conventional inhibitors like isoniazid require activation by KatG, which is compromised in resistant strains. Direct InhA inhibitors based on the 2-(quinolin-4-yl)ethanol scaffold offer promise in circumventing this activation-dependent resistance [7] [9]. Similarly, cytochrome bc₁ complex inhibitors like telacebec demonstrate how quinoline-based compounds can inhibit energy metabolism in both replicating and dormant bacilli, addressing another critical therapeutic gap [3].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8